molecular formula C11H12N4O2 B3011735 2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid CAS No. 1092305-39-9

2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid

Cat. No. B3011735
CAS RN: 1092305-39-9
M. Wt: 232.243
InChI Key: LYTREVBRYGCXRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure of “2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid” is not provided in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties of “2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid” are not provided in the available resources .

Scientific Research Applications

Anti-Inflammatory Activity

2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid: has demonstrated potent anti-inflammatory effects. Researchers have designed and synthesized derivatives of this compound with selective inhibition for COX-2 (cyclooxygenase-2), a key enzyme involved in converting arachidonic acid into prostaglandins. These selective COX-2 inhibitors offer effective anti-inflammatory treatment while minimizing negative side effects . Notably, compounds such as 5d – f , 7b , and 10c – f have shown significant COX-2 inhibition, making them promising candidates for further investigation.

Metal Chelation and Biochemical Studies

The compound is employed in colorimetric assays for copper determination. Additionally, it serves as an intermediate in the synthesis of indigo. Its role in biochemical research extends beyond these applications .

Neuropharmacology and Mental Health

Recent studies suggest that 2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid derivatives may hold promise in treating conditions such as depression, anxiety, schizophrenia, and addiction. While clinical development is ongoing, these compounds exhibit potential as pharmacological tools .

Antimicrobial Properties

The phenazine framework, to which this compound belongs, is known for its diverse biological properties. Phenazines exhibit antimicrobial effects, making them valuable in both medicinal and industrial contexts .

Mechanism of Action

Target of Action

Compounds with similar structures, such as phenylamine derivatives, are known to interact with various biological targets .

Mode of Action

It’s worth noting that phenylamine derivatives can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in their activity.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess diverse biological activities . These activities suggest that the compound could potentially interact with multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

The compound’s structure suggests that it could potentially undergo reactions such as protodeboronation , which could influence its bioavailability.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s ionization state, which in turn could influence its ability to interact with its targets . Additionally, factors such as temperature and the presence of other molecules could potentially affect the compound’s stability and reactivity.

Safety and Hazards

The safety and hazards associated with a compound refer to its potential risks to health and the environment. Unfortunately, specific safety and hazard information for “2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid” is not provided in the available resources .

Future Directions

The future directions for research on a compound can include potential applications, further studies needed, etc. Unfortunately, specific future directions for “2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid” are not mentioned in the available literature .

properties

IUPAC Name

2-[5-(anilinomethyl)-1H-1,2,4-triazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c16-11(17)6-9-13-10(15-14-9)7-12-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTREVBRYGCXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=NC(=NN2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.